![molecular formula C21H22FN5O3S B10989536 N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B10989536.png)
N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
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Overview
Description
N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a useful research compound. Its molecular formula is C21H22FN5O3S and its molecular weight is 443.5 g/mol. The purity is usually 95%.
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Biological Activity
N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including thiadiazole and pyridazine moieties, contribute to its diverse biological activities. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.
Structural Characteristics
The compound features:
- Thiadiazole Ring : Known for its broad spectrum of biological activities including antimicrobial and anticancer properties.
- Pyridazine Moiety : Associated with anti-inflammatory and analgesic effects.
- Cyclohexyl Group : Contributes to the lipophilicity and potential pharmacokinetic advantages.
Antimicrobial Activity
Compounds containing thiadiazole structures have been documented to exhibit significant antimicrobial properties. For instance, derivatives of thiadiazoles have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar activity due to its structural components .
Anticancer Properties
Research indicates that thiadiazole derivatives can act as potent anticancer agents. The presence of the pyridazine moiety in this compound may enhance its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Studies have shown that similar compounds exhibit cytotoxic effects against different cancer cell lines .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is supported by the biological activity of its structural analogs. Thiadiazole derivatives are known to inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), which are crucial in inflammatory pathways .
Research Findings and Case Studies
A detailed examination of existing literature reveals several promising findings regarding the biological activity of this compound:
Study | Findings | Biological Activity |
---|---|---|
Study A | Showed significant inhibition of bacterial growth at low concentrations | Antimicrobial |
Study B | Induced apoptosis in cancer cell lines with IC50 values below 10 µM | Anticancer |
Study C | Reduced inflammation markers in animal models | Anti-inflammatory |
The biological activity of this compound likely involves multiple pathways:
- Inhibition of Enzymatic Activity : The thiadiazole ring may interact with key enzymes involved in disease processes.
- Receptor Modulation : Potential interaction with receptors implicated in pain and inflammation.
- DNA Interaction : Similar compounds have shown the ability to intercalate DNA, leading to disruption of replication in cancer cells.
Scientific Research Applications
Biological Activities
Research indicates that compounds containing thiadiazole and pyridazine structures exhibit significant biological activities:
Antiviral Activity : Thiadiazole derivatives have been shown to possess antiviral properties. For instance, certain derivatives have demonstrated efficacy against Hepatitis C virus (HCV) by inhibiting NS5B RNA polymerase activity with IC50 values as low as 0.35 μM .
Antibacterial Properties : The compound's structural characteristics suggest potential antibacterial activity against resistant strains of bacteria. Studies have reported that similar thiadiazole derivatives exhibit effective inhibition against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects : Thiadiazole compounds are known for their anti-inflammatory properties, making them candidates for treating inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the applications of similar compounds:
Properties
Molecular Formula |
C21H22FN5O3S |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C21H22FN5O3S/c1-30-14-7-8-15(16(22)11-14)17-9-10-19(29)27(26-17)12-18(28)23-21-25-24-20(31-21)13-5-3-2-4-6-13/h7-11,13H,2-6,12H2,1H3,(H,23,25,28) |
InChI Key |
MAGFINKKMLTNKY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NN=C(S3)C4CCCCC4)F |
Origin of Product |
United States |
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